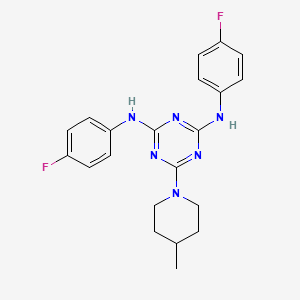
N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of fluorophenyl groups and a methylpiperidinyl moiety attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
- N,N’-bis(4-bromophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated or brominated counterparts.
Biological Activity
N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a triazine core substituted with two 4-fluorophenyl groups and a 4-methylpiperidinyl moiety. The chemical structure can be represented as follows:
Research indicates that compounds within the triazine family often exhibit mechanisms targeting specific biological pathways. For instance, studies have shown that similar triazine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria and cancer cells .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazine derivatives, including this compound. In vitro assays demonstrated significant inhibitory activity against various bacterial strains. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.0 |
These results suggest that the compound could serve as a lead candidate in the development of new antimicrobial agents .
Cytotoxicity
In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on human cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a resazurin assay:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 8.3 |
These findings indicate that while the compound exhibits significant activity against pathogens, it also poses some cytotoxic effects on human cells .
Case Studies
- Study on Mycobacterial Inhibition : A study conducted by researchers at a pharmaceutical institute evaluated the efficacy of this compound against non-tuberculous mycobacteria (NTM). The results showed that the compound effectively inhibited NTM growth in vitro and demonstrated synergistic effects when combined with existing antibiotics like isoniazid .
- Anticancer Properties : Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The study revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Properties
Molecular Formula |
C21H22F2N6 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-N,4-N-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22F2N6/c1-14-10-12-29(13-11-14)21-27-19(24-17-6-2-15(22)3-7-17)26-20(28-21)25-18-8-4-16(23)5-9-18/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28) |
InChI Key |
VKTWDLFLRPZANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















